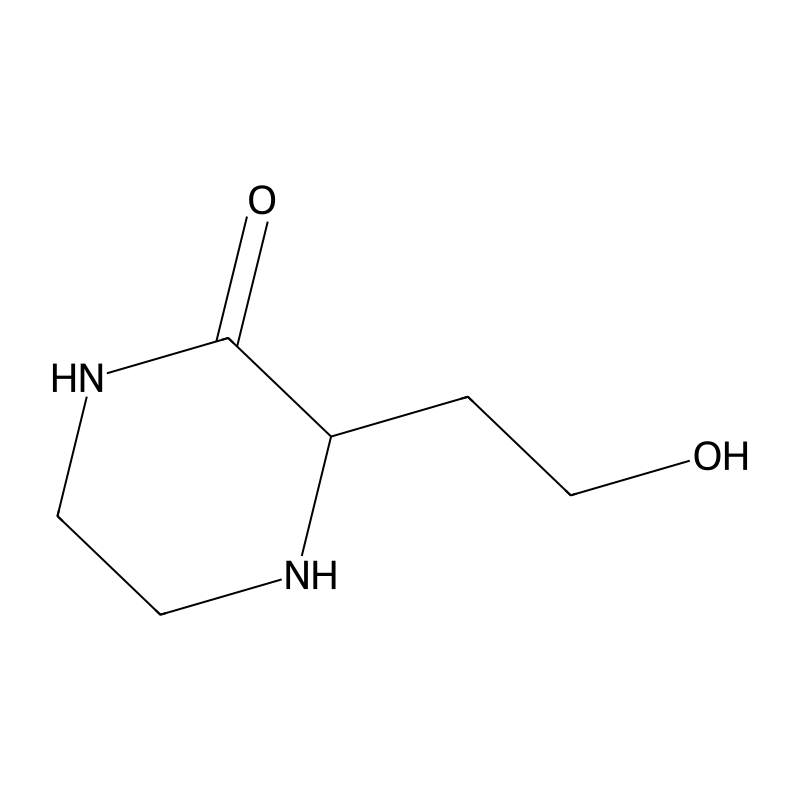

3-(2-Hydroxyethyl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Drug Discovery:

The piperazine ring is a common scaffold found in many biologically active molecules, including several FDA-approved drugs []. 3-(2-Hydroxyethyl)piperazin-2-one, with its readily modifiable functional groups, could serve as a valuable building block for the synthesis of novel drug candidates. Researchers can potentially explore its use in the development of new medications for various therapeutic areas.

3-(2-Hydroxyethyl)piperazin-2-one is a piperazine derivative characterized by the presence of a hydroxyethyl group at the third position of the piperazine ring. Its molecular formula is CHNO, and it features a cyclic structure that contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

- Alkylation Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for alkylation with various electrophiles.

- Condensation Reactions: 3-(2-Hydroxyethyl)piperazin-2-one can react with carbonyl compounds to form imines or other derivatives.

- Phosphorylation: Similar to other piperazine derivatives, it can react with phosphonates under specific conditions to yield phosphonate derivatives, which may have biological significance .

Research indicates that 3-(2-Hydroxyethyl)piperazin-2-one exhibits various biological activities:

- Neuroleptic Effects: It is utilized as an intermediate in the synthesis of neuroleptic agents, which are important in treating psychiatric disorders .

- Antimicrobial Properties: Some studies suggest that piperazine derivatives possess antimicrobial activity, making them candidates for further pharmacological development .

- Enzyme Interactions: The compound has been shown to interact with various enzymes and proteins, potentially influencing biochemical pathways.

Several methods exist for synthesizing 3-(2-Hydroxyethyl)piperazin-2-one:

- Reductive Alkylation: This method involves the reaction of piperazine with hydroxyacetaldehyde under reductive conditions, often using catalysts such as Raney nickel. The process typically yields high conversion rates and selectivity .

- Intermolecular Dehydration Condensation: A method involving piperazine and hydroxyacetaldehyde, where dehydration occurs in the presence of a catalyst, resulting in 3-(2-Hydroxyethyl)piperazin-2-one with good yields .

- Biocatalytic Approaches: Recent advancements have introduced biocatalytic methods utilizing specific enzymes to synthesize piperazine derivatives from diamines and dicarbonyls, providing a more environmentally friendly option .

The primary applications of 3-(2-Hydroxyethyl)piperazin-2-one include:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological conditions.

- Chemical Research: The compound is studied for its potential use in developing new therapeutic agents due to its unique structural properties.

Interaction studies have demonstrated that 3-(2-Hydroxyethyl)piperazin-2-one can engage with multiple biological targets:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

Several compounds share structural similarities with 3-(2-Hydroxyethyl)piperazin-2-one. These include:

Uniqueness

3-(2-Hydroxyethyl)piperazin-2-one is unique due to its combination of a hydroxyethyl group and a carbonyl functional group on the piperazine ring. This configuration enhances its reactivity compared to simpler analogs and provides specific interactions with biological targets that are not present in other similar compounds.

The hydroxyethyl substituent (-CH₂CH₂OH) in 3-(2-Hydroxyethyl)piperazin-2-one represents a primary alcohol functionality that exhibits typical alcohol reactivity patterns while being influenced by its proximity to the piperazine ring system. The primary alcohol group demonstrates moderate reactivity toward nucleophilic substitution, oxidation, and derivatization reactions under appropriate conditions [1] [2].

Oxidation Reactions: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives. Under controlled oxidation conditions using reagents such as pyridinium chlorochromate or Swern oxidation conditions, the hydroxyethyl group can be selectively oxidized to the aldehyde without affecting the piperazinone ring system [1]. Further oxidation under stronger conditions can produce the corresponding carboxylic acid derivative, which introduces additional functionality for further chemical modifications.

Esterification and Etherification: The hydroxyl group readily participates in esterification reactions with carboxylic acids or acid chlorides under acidic conditions. This derivatization strategy has been particularly useful in pharmaceutical development, where ester prodrugs can be prepared to modify bioavailability and pharmacokinetic properties [1] [2]. Etherification reactions can also be performed using alkyl halides under basic conditions, providing access to ether-linked derivatives with altered physical and chemical properties.

Derivatization for Analytical Applications: The hydroxyethyl group serves as an excellent site for derivatization in analytical chemistry applications. Fluorescent labeling reactions using reagents such as 9-fluorenylmethyl chloroformate have been developed for trace analysis of hydroxyethyl-containing compounds [2]. These derivatization protocols typically proceed under mild conditions in aqueous-organic solvent systems with phosphate buffer catalysis at elevated pH values.

Silylation Reactions: The primary alcohol functionality can be protected or derivatized through silylation reactions using trimethylsilyl chloride or other silylating agents. This type of derivatization is particularly valuable for gas chromatographic analysis and for protecting the alcohol group during other synthetic transformations [3] [1].

Carbonyl Group Transformations and Ring-Opening Reactions

The lactam carbonyl in the piperazin-2-one ring system exhibits unique reactivity patterns that distinguish it from simple ketones or amides. The six-membered heterocyclic structure provides conformational stability while maintaining susceptibility to specific transformations under appropriate conditions [5] [6].

Reduction Reactions: The carbonyl group can be reduced using various reducing agents to yield piperazine derivatives. Sodium borohydride and lithium aluminum hydride have been employed for this transformation, with the choice of reducing agent influencing the reaction selectivity and conditions . The reduction pathway is particularly important for synthesizing bioactive piperazine derivatives in pharmaceutical applications, where the removal of the carbonyl functionality can significantly alter biological activity profiles.

Nucleophilic Addition Reactions: The lactam carbonyl is susceptible to nucleophilic attack by various nucleophiles, including amines, alcohols, and organometallic reagents. These reactions can lead to ring-opening products or substituted derivatives depending on the nucleophile and reaction conditions [5]. The nucleophilic addition reactions typically require activation through acidic or basic conditions to facilitate the attack on the carbonyl carbon.

Ring-Opening Mechanisms: Under specific conditions, the piperazin-2-one ring can undergo ring-opening reactions that break the lactam bond. These reactions are typically promoted by strong nucleophiles or under extreme pH conditions [7]. The ring-opening process involves initial nucleophilic attack at the carbonyl carbon, followed by elimination of the nitrogen-leaving group to form acyclic products. The stability of the six-membered ring system generally requires harsh conditions for ring-opening to occur.

Enamine-Imine Tautomerization: The lactam system can undergo tautomerization processes that influence its reactivity. In the presence of acidic conditions, the compound can exist in equilibrium between different tautomeric forms, which affects its susceptibility to further chemical transformations [8] [6]. This tautomerization behavior is particularly relevant in biological systems where pH variations can influence the compound's chemical behavior.

Cross-Coupling and Coordination Chemistry

The piperazin-2-one scaffold serves as an excellent platform for cross-coupling reactions and coordination chemistry applications due to its multiple coordination sites and electronic properties [9] [10] [11].

Palladium-Catalyzed Cross-Coupling: The nitrogen atoms in the piperazin-2-one ring can participate in palladium-catalyzed carbon-nitrogen cross-coupling reactions. These reactions typically employ palladium(0) or palladium(II) catalysts with appropriate phosphine ligands and bases under elevated temperature conditions [9] [10]. The cross-coupling methodology has been particularly valuable for pharmaceutical synthesis, enabling the formation of complex heterocyclic structures with high efficiency and selectivity.

Coordination Complex Formation: The compound readily forms coordination complexes with various transition metals including copper(II), nickel(II), cobalt(II), and iron(III) [11] [12] [13]. The coordination typically occurs through the nitrogen atoms in the piperazine ring, with the carbonyl oxygen sometimes participating in coordination depending on the metal center and reaction conditions. These coordination complexes often exhibit enhanced biological activities compared to the free ligand.

Ligand Design and Applications: The piperazin-2-one framework has been utilized in the design of multidentate ligands for various applications in coordination chemistry [11] [14]. The combination of nitrogen donor atoms and the carbonyl functionality provides multiple coordination modes, leading to diverse structural architectures in the resulting metal complexes. These ligands have found applications in catalysis, materials science, and medicinal chemistry.

Metal-Catalyzed Transformations: The compound can serve as both a substrate and a ligand in metal-catalyzed transformations. Transition metal complexes incorporating piperazin-2-one derivatives have been employed in various catalytic processes, including ring-opening reactions, cross-coupling reactions, and asymmetric transformations [15] [16] [9]. The electronic properties of the heterocyclic system make it particularly suitable for fine-tuning catalyst activity and selectivity.

Stability Under Varying pH and Temperature Conditions

The stability profile of 3-(2-Hydroxyethyl)piperazin-2-one under different environmental conditions is crucial for its practical applications in synthesis, storage, and biological systems [17] [18] [19] [20].

pH-Dependent Stability: The compound demonstrates good stability under neutral pH conditions (pH 6-8), where it can be stored for extended periods without significant degradation [17] [21]. Under acidic conditions (pH < 4), the stability is reduced due to potential protonation of the nitrogen atoms and possible hydrolysis of the lactam bond. The compound shows particular vulnerability under strongly acidic conditions where ring-opening reactions may occur. Basic conditions (pH > 10) also present stability challenges, with the hydroxide ion potentially attacking the carbonyl carbon, leading to ring-opening or other degradation pathways.

Thermal Stability: The thermal stability of the compound is generally good under moderate temperature conditions. At room temperature (20°C), the compound shows moderate stability with gradual degradation over time, making refrigerated storage (4°C) the recommended condition for medium-term storage [19] [20]. The compound demonstrates excellent long-term stability when stored frozen (-20°C), where degradation rates are significantly reduced.

High-Temperature Behavior: At elevated temperatures (>100°C), the compound undergoes thermal degradation similar to other piperazine derivatives [18] [22]. The six-membered ring structure provides some thermal stability compared to smaller ring systems, but prolonged exposure to high temperatures leads to decomposition. The thermal degradation typically involves ring-opening reactions, dehydration of the hydroxyethyl group, and formation of various decomposition products.

Stability in Biological Matrices: Studies on synthetic piperazines in biological matrices have shown that benzyl-substituted piperazines generally exhibit better stability than phenyl-substituted derivatives [19] [20]. The hydroxyethyl substituent provides moderate stability, with the compound maintaining over 70% of its original concentration after extended storage periods under appropriate conditions. The stability in biological matrices is influenced by enzymatic activity, pH fluctuations, and the presence of other reactive species.

Storage Recommendations: Based on stability studies, the compound should be stored at refrigerated temperatures (2-8°C) in sealed containers protected from light and moisture [23] [24]. For long-term storage, freezing (-20°C) is recommended to minimize degradation. The compound should be protected from exposure to strong acids, bases, and oxidizing agents that could compromise its chemical integrity.

Environmental Factors: The compound's stability is also influenced by environmental factors such as humidity, light exposure, and the presence of catalytic impurities. Metal ions, particularly transition metals, can catalyze oxidation reactions of the hydroxyethyl group, leading to degradation. Therefore, storage in metal-free containers and protection from light are recommended to maintain chemical stability over extended periods.